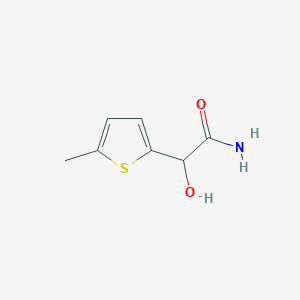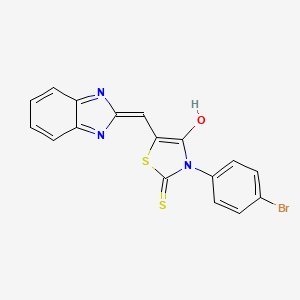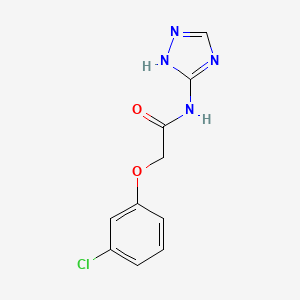
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted sulfonamides
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown activity against certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparación Con Compuestos Similares
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-methylphenyl)benzenesulfonamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-hydroxyphenyl)benzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
The presence of both the hydroxy and methyl groups in this compound makes it unique, potentially enhancing its reactivity and specificity in various applications.
Propiedades
Número CAS |
51767-42-1 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-10-9-11(15)7-8-13(10)14-18(16,17)12-5-3-2-4-6-12/h2-9,14-15H,1H3 |
Clave InChI |
MFXQIOMFXXIRQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)



![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)






